

# Preliminary Toxicological Profile of Isoniazid (Representing Antitubercular agent-26)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Antitubercular agent-26	
Cat. No.:	B12412330	Get Quote

Disclaimer: The following technical guide details the preliminary toxicological profile of Isoniazid (INH). Due to the absence of publicly available data for a compound specifically named "Antitubercular agent-26," Isoniazid, a cornerstone in tuberculosis therapy, is used as a representative agent to fulfill the structural and content requirements of this request.

#### **Executive Summary**

Isoniazid (isonicotinic acid hydrazide) is a highly effective first-line antibiotic for the treatment of active Mycobacterium tuberculosis infections.[1] Despite its therapeutic benefits, its clinical use is constrained by a well-documented toxicity profile, primarily characterized by hepatotoxicity and neurotoxicity.[2][3] Acute overdose can lead to severe central nervous system (CNS) effects, including seizures and coma, while chronic use is associated with a risk of liver injury ranging from asymptomatic transaminase elevation to fulminant hepatic failure.[4][5] The toxicity is largely attributed to its complex metabolism, which generates reactive metabolites that can cause cellular damage through oxidative stress, mitochondrial dysfunction, and covalent binding to macromolecules.[4][6] This document provides a summary of the key toxicological findings, detailed experimental protocols for its assessment, and a visualization of its metabolic activation pathway.

## **Acute and Chronic Toxicity Acute Toxicity**



Acute Isoniazid toxicity primarily targets the central nervous system.[4] Overdose can rapidly lead to a triad of symptoms: recurrent seizures, profound metabolic acidosis, and coma.[7] The onset of symptoms can occur as early as 30 minutes after ingestion.[4] The neurotoxic effects are linked to the inhibition of pyridoxine phosphokinase by INH metabolites, which depletes pyridoxal-5'-phosphate, a crucial cofactor for the synthesis of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[4][8] This depletion leads to a state of CNS hyperexcitability and seizures.[8]

### **Chronic Toxicity**

The most significant concern with chronic Isoniazid therapy is hepatotoxicity.[4][5] A transient and asymptomatic rise in serum transaminases occurs in 15-20% of patients, typically within the first few months of treatment.[4][5] Severe, and potentially fatal, hepatitis is less common but represents a serious risk.[5] The mechanism is idiosyncratic and linked to the production of toxic metabolites.[9] Chronic use can also lead to peripheral neuropathy, particularly in high doses or in patients with nutritional deficiencies, a side effect that is also related to the drug's interference with vitamin B6 metabolism.[2][3]

## **Quantitative Toxicology Data**

The following tables summarize key quantitative data from preclinical and clinical observations.

Table 1: Acute Lethality Data

Species	Route	LD50 (Median Lethal Dose)	Reference
Rat	Oral	160 mg/kg	[10]
		3 3	• •

| Mouse | Intraperitoneal | 100 mg/kg |[11] |

Table 2: Human Acute Toxicity Thresholds



Ingested Dose	Observed Effect	Reference
>1.5 g (~20 mg/kg)	Mild toxicity symptoms (dizziness, nausea) may develop	[4][8]
>3.0 g (~40 mg/kg)	Seizures, metabolic acidosis, coma	[8]
6-10 g	Potentially fatal	[4]

| 80-150 mg/kg | Severe CNS symptoms, often fatal without treatment |[4][7] |

Table 3: In Vitro Cytotoxicity

Cell Line	Concentration for Effect	Effect Observed	Reference
HepG2, AHH-1, YAC-1	>26 mM (after 24h)	Induction of apoptosis, mitochondrial membrane potential breakdown, DNA strand breaks	[12][13]

| HepG2 | 13 mM - 52 mM | Dose-dependent cytotoxicity |[14] |

### **Mechanism of Toxicity & Associated Pathways**

The toxicity of Isoniazid is intrinsically linked to its metabolism. The primary pathway involves acetylation by the N-acetyltransferase 2 (NAT2) enzyme, followed by hydrolysis and oxidation by Cytochrome P450 enzymes (primarily CYP2E1).[1][6]

- Acetylation: INH is acetylated to Acetylisoniazid. The rate of this reaction depends on the individual's NAT2 genotype ("slow" vs. "fast" acetylators).[6]
- Hydrolysis: Acetylisoniazid is hydrolyzed to Acetylhydrazine.[4]



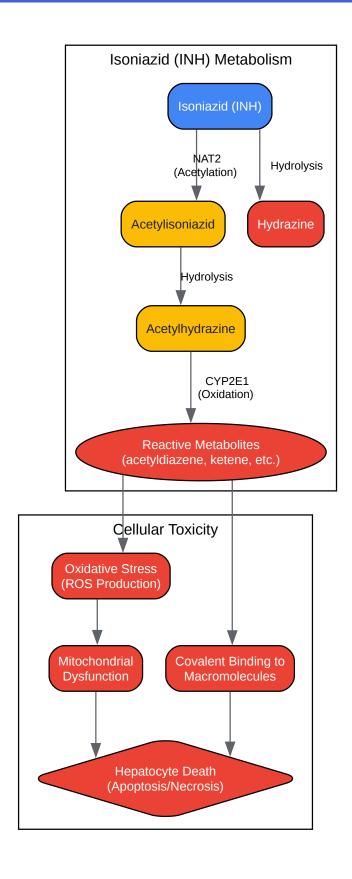




- Oxidation: CYP2E1 oxidizes Acetylhydrazine into highly reactive, toxic intermediates.[6]
   These metabolites can covalently bind to liver cell macromolecules, leading to cellular damage, oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[4]

   [6]
- Direct Bioactivation: An alternative hypothesis suggests that INH can also be directly bioactivated by CYP P450 enzymes to a reactive metabolite, which can trigger an immune response in some patients, leading to liver injury.[15][16]





Click to download full resolution via product page

Caption: Metabolic activation of Isoniazid leading to hepatotoxicity.



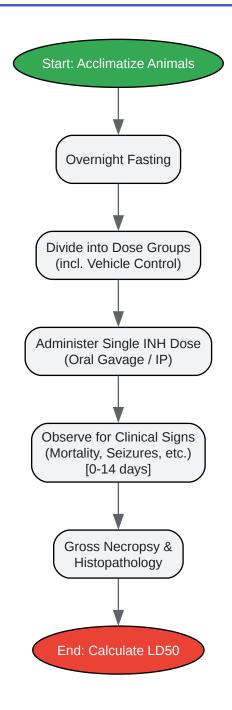
## **Experimental Protocols**In Vivo Rodent Acute Toxicity Study

- Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.
- Species: Wistar rats (250-300 g) or C57BL/6 mice.[17][18]
- Administration: Isoniazid is dissolved in a suitable vehicle (e.g., saline) and administered as
  a single dose via oral gavage or intraperitoneal injection.[18][19] A range of doses is used
  across different experimental groups.

#### Procedure:

- Animals are fasted overnight prior to dosing.[19]
- Following administration, animals are observed continuously for the first few hours and then periodically for up to 14 days.
- Observations include clinical signs of toxicity (e.g., seizures, lethargy, changes in respiration), morbidity, and mortality.
- Body weights are recorded periodically.
- At the end of the study, surviving animals are euthanized, and a gross necropsy is performed. Key organs, particularly the liver and brain, may be collected for histopathological analysis.[7]
- Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).





Click to download full resolution via product page

Caption: Workflow for an in vivo rodent acute toxicity study.

### **Bacterial Reverse Mutation Assay (Ames Test)**

- Objective: To assess the mutagenic potential of Isoniazid and its metabolites.
- Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[20] A positive



result (mutagenicity) is indicated when the test substance causes a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-deficient medium.[20][21]

- Methodology:
  - Strains:Salmonella typhimurium strains sensitive to different types of mutations are used (e.g., TA100, TA1535 for base-pair substitutions).[22][23]
  - Metabolic Activation: Since Isoniazid is a promutagen, the assay is run both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from Aroclor- or phenobarbital-induced rats, containing CYP450 enzymes.[22][24]
  - Procedure (Plate Incorporation Method):
    - A small volume of the bacterial culture, the test compound at various concentrations,
       and either the S9 mix or a buffer are added to molten top agar.[24][25]
    - The mixture is briefly vortexed and poured onto the surface of a minimal glucose agar plate (lacking histidine).[25]
    - Plates are incubated at 37°C for 48-72 hours.[25]
  - Controls: A negative (vehicle) control and a known positive control mutagen for each strain (with and without S9) are run concurrently.[25]
- Data Analysis: The number of revertant colonies on the test plates is counted and compared
  to the number on the negative control plates. A significant, dose-dependent increase in the
  number of revertants (typically 2-fold or greater over background) indicates a mutagenic
  effect.[20]

#### In Vitro Cytotoxicity Assay (HepG2 Cells)

- Objective: To determine the direct cytotoxic effect of Isoniazid on a human liver-derived cell line.
- Cell Line: Human hepatoma cell line HepG2 is commonly used.[12][26]



#### Methodology:

- Cell Culture: HepG2 cells are cultured in appropriate media and seeded into 96-well plates at a predetermined density.[26]
- Treatment: Cells are exposed to a range of Isoniazid concentrations for a specified duration (e.g., 24, 48 hours).
- Viability Assessment (MTT Assay):
  - After incubation, MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazoliumbromide) is added to each well.
  - Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.
  - The formazan is solubilized, and the absorbance is read on a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[26]
- Apoptosis Assessment (Annexin V/PI Staining):
  - Treated cells are harvested and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).
  - The cell populations (viable, early apoptotic, late apoptotic, necrotic) are quantified using flow cytometry.[12][13]

#### **Genotoxicity and Mutagenicity**

Studies have shown that Isoniazid itself has weak direct mutagenic activity.[22][23] However, it is considered a promutagen, as its metabolic activation leads to the formation of genotoxic compounds.[22] The metabolite hydrazine, in particular, has been implicated in its mutagenic effects.[22] In the Ames test, Isoniazid's mutagenic activity is significantly increased in the presence of a liver homogenate (S9 mix).[22] It has also been shown to induce DNA-excision repair in hepatocytes, indicating it can cause DNA damage that triggers cellular repair mechanisms.[27]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Isoniazid StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Isoniazid Toxicity StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. litfl.com [litfl.com]
- 9. Hepatotoxicity mechanisms of isoniazid: A mini-review PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. Isoniazid | C6H7N3O | CID 3767 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. In vitro studies on the toxicity of isoniazid in different cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. Mechanism of isoniazid-induced hepatotoxicity: then and now PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic Assessment of Isoniazid and Acetylisoniazid in Carbon Tetrachloride-Induced Liver Injury Model in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]







- 18. pubs.acs.org [pubs.acs.org]
- 19. The effect of ageing on isoniazid pharmacokinetics and hepatotoxicity in Fischer 344 rats
   PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. google.com [google.com]
- 22. Genetic effects of isoniazid and the relationship to in vivo and in vitro biotransformation PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Microbial Mutagenicity Assay: Ames Test PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 26. scispace.com [scispace.com]
- 27. Mutagenicity and DNA-excision repair induced by isoniazid after metabolic activation by isolated human and rat hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preliminary Toxicological Profile of Isoniazid (Representing Antitubercular agent-26)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412330#preliminary-toxicological-profile-of-antitubercular-agent-26]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com